molecular formula C12H16N2O3S B2828337 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide CAS No. 922006-00-6

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Cat. No.: B2828337
CAS No.: 922006-00-6
M. Wt: 268.33
InChI Key: LUDBJDCQHHPSIC-UHFFFAOYSA-N
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Description

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” is a compound that has been studied for its potential role in cancer treatment . It is based on the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold . This compound is known to have notable physiochemical properties .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions, including reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes . The structure-activity relationships, selectivity, and notable physiochemical properties of this compound have been described .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold . Further analysis of the molecular structure would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve a series of steps. These reactions contribute to the compound’s potential as a cancer treatment . More detailed information about these reactions would require a deeper dive into the specific chemical processes involved.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 284.29 . More detailed information about its physical and chemical properties would require specific analytical techniques.

Scientific Research Applications

Antimicrobial Applications

A study on the synthesis of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives explored their potential as antimicrobial agents. The research found that certain compounds, particularly those with quinolinium sulfonate structures, exhibited high activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. This highlights the possible application of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Heterocycle Synthesis via Sulfonamide-Trapping

The sulfonamide-trapping reactions of thermally generated benzynes have been reported to yield saturated heterocycles like tetrahydroquinolines and indolines. This process illustrates the utility of sulfonamides in facilitating the formation of complex nitrogen-containing heterocycles, which are significant in medicinal chemistry and synthetic organic chemistry (Wang, Zheng, & Hoye, 2018).

Aerobic Oxidative Amination

The base-free Pd(DMSO)2(TFA)2 catalyst system enables the synthesis of six-membered nitrogen heterocycles through a Wacker-type aerobic oxidative cyclization of alkenes bearing tethered sulfonamides. This method allows for the generation of various heterocycles, including morpholines and piperazines, demonstrating the role of sulfonamides in facilitating novel synthetic pathways (Lu & Stahl, 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a cancer treatment, as well as a deeper understanding of its mechanism of action . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-8(2)18(16,17)14-10-4-5-11-9(7-10)3-6-12(15)13-11/h4-5,7-8,14H,3,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDBJDCQHHPSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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